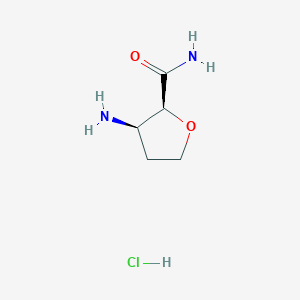![molecular formula C12H8FN3O2S B2433184 N-(4-フルオロベンゾ[d]チアゾール-2-イル)-5-メチルイソキサゾール-3-カルボキサミド CAS No. 942007-41-2](/img/structure/B2433184.png)
N-(4-フルオロベンゾ[d]チアゾール-2-イル)-5-メチルイソキサゾール-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a fluorinated benzothiazole ring with a methylisoxazole carboxamide moiety. Such compounds are often explored for their potential biological activities and applications in various scientific fields.
科学的研究の応用
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
Target of Action
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide, is a compound that has been found to exhibit significant activity against cancer cell lines
Mode of Action
The compound interacts with its targets, leading to changes in their function. This interaction could involve binding to an active site, altering the target’s conformation, or modulating its activity
Biochemical Pathways
The compound likely affects multiple biochemical pathways given its anticancer activity. It may inhibit key enzymes or proteins involved in cell proliferation, survival, and apoptosis
Result of Action
The compound’s action results in significant cytotoxic effects against cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation, leading to a decrease in tumor growth.
生化学分析
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown inhibitory activity against certain enzymes, leading to their potential use as therapeutic agents
Cellular Effects
The cellular effects of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide are currently unknown. Thiazole derivatives have been reported to have various effects on cells. For example, some thiazole derivatives have demonstrated significant inhibitory effects on the proliferation of certain cancer cells
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-fluoroaniline with carbon disulfide and chlorine in the presence of a base to form 4-fluorobenzothiazole.
Synthesis of the Isoxazole Ring: The isoxazole ring is often prepared by cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine.
Coupling Reaction: The final step involves coupling the 4-fluorobenzothiazole with the isoxazole derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring, especially at positions activated by the fluorine substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives of the benzothiazole ring.
類似化合物との比較
Similar Compounds
N-(benzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide: Lacks the fluorine substituent, which may affect its binding affinity and biological activity.
N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide: Contains a chlorine substituent instead of fluorine, potentially altering its chemical reactivity and biological properties.
N-(4-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide: Features a methyl group instead of fluorine, which can influence its hydrophobicity and interaction with biological targets.
Uniqueness
The presence of the fluorine atom in N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide can significantly enhance its biological activity and binding affinity compared to similar compounds. Fluorine’s electronegativity and small size allow for unique interactions with biological molecules, making this compound particularly interesting for further research and development.
特性
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S/c1-6-5-8(16-18-6)11(17)15-12-14-10-7(13)3-2-4-9(10)19-12/h2-5H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCADGPQNYTIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
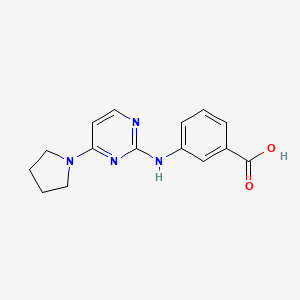
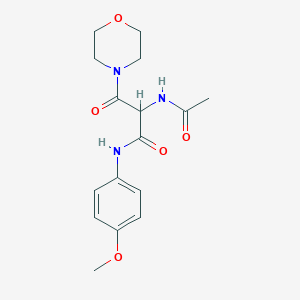
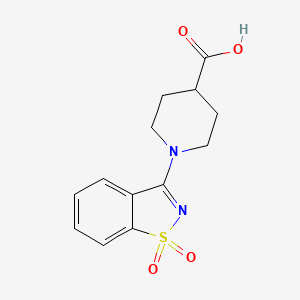
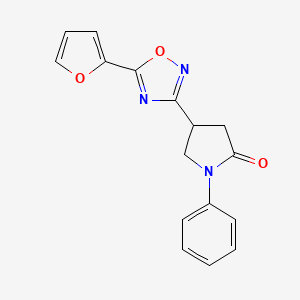
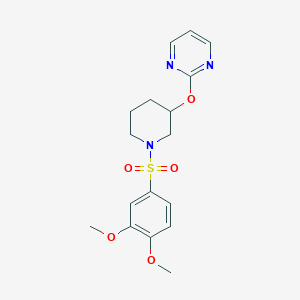
![3-tert-butyl-1-[(5-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2433111.png)
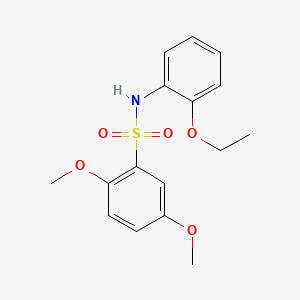
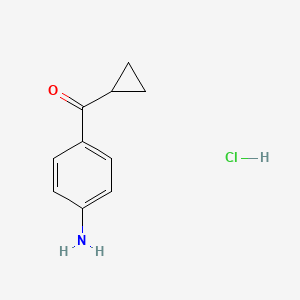

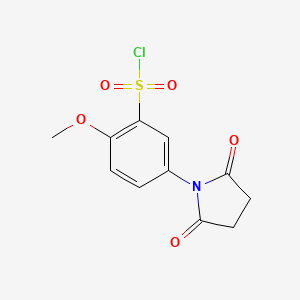
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide](/img/structure/B2433119.png)
![2-[Ethyl(phenyl)amino]acetic acid hydrochloride](/img/structure/B2433121.png)
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433123.png)
